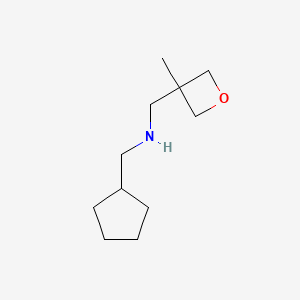
3,5-dibromo-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Br2N. It is a derivative of diphenylaniline, where two bromine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N,N-diphenylaniline typically involves the bromination of N,N-diphenylaniline. One common method is the reaction of N,N-diphenylaniline with bromine in the presence of a solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of handling hazardous chemicals .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of N,N-diphenylaniline.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted diphenylanilines.
- Oxidation reactions produce quinone derivatives.
- Reduction reactions revert the compound to N,N-diphenylaniline .
Aplicaciones Científicas De Investigación
3,5-Dibromo-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-N,N-diphenylaniline involves its interaction with molecular targets through its bromine atoms and phenyl rings. These interactions can lead to the formation of stable complexes with various substrates. The compound’s ability to undergo substitution and oxidation reactions makes it a versatile intermediate in synthetic pathways .
Comparación Con Compuestos Similares
3-Bromo-N,N-diphenylaniline: Similar structure but with only one bromine atom.
N,N-Diphenylaniline: The parent compound without any bromine substitution.
4-Bromo-N,N-diphenylaniline: Bromine substituted at the 4 position.
Uniqueness: 3,5-Dibromo-N,N-diphenylaniline is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and allows for more diverse chemical transformations compared to its mono-brominated or non-brominated counterparts .
Propiedades
Fórmula molecular |
C18H13Br2N |
|---|---|
Peso molecular |
403.1 g/mol |
Nombre IUPAC |
3,5-dibromo-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Br2N/c19-14-11-15(20)13-18(12-14)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H |
Clave InChI |
RZWVHVSSKSRSJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


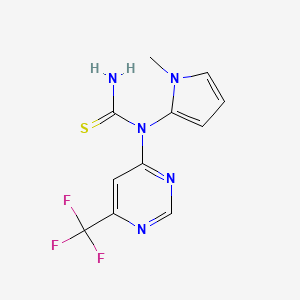
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

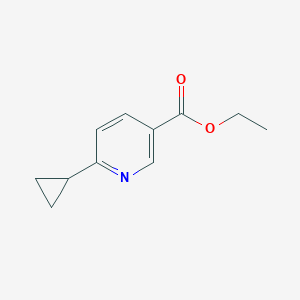
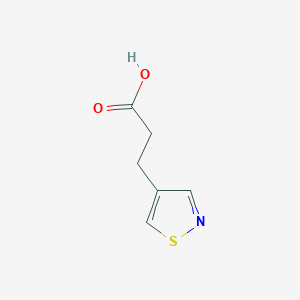

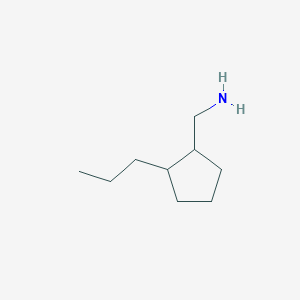


![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

